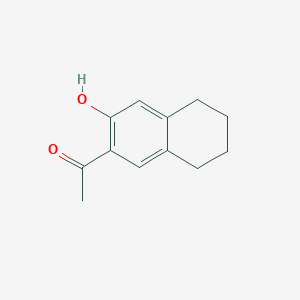

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

CAS No.: 40420-05-1

Cat. No.: VC2031230

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40420-05-1 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |

| Standard InChI | InChI=1S/C12H14O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h6-7,14H,2-5H2,1H3 |

| Standard InChI Key | LNZONKXKXBWZDQ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C2CCCCC2=C1)O |

| Canonical SMILES | CC(=O)C1=C(C=C2CCCCC2=C1)O |

Introduction

Identification and Basic Properties

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is identified by several key parameters that establish its chemical identity. The compound features a tetrahydronaphthalene core structure with a hydroxyl group at position 3 and an acetyl (ethanone) group at position 2. This structural arrangement confers specific chemical and physical properties that make it useful in various research applications.

The compound is known by multiple synonyms in chemical literature and commercial catalogs, including 6-acetyl-7-hydroxytetralin, 5,6,7,8-tetrahydro-3-acetyl-2-naphthol, and 1-(3-hydroxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, among others . These alternative names reflect various naming conventions used in organic chemistry and can be helpful when searching chemical databases.

Table 1.1: Basic Identification Parameters

Chemical Structure and Physical Properties

Structural Characteristics

The molecular structure of 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone consists of a partially hydrogenated naphthalene ring system (tetrahydronaphthalene or tetralin) with two functional groups: a hydroxyl group (-OH) at position 3 and an acetyl group (CH₃CO-) at position 2. The tetrahydronaphthalene backbone features a benzene ring fused to a cyclohexane ring, with the cyclohexane portion being fully saturated (positions 5, 6, 7, and 8). This structural arrangement creates a molecule with both aromatic and aliphatic characteristics, which influences its chemical behavior and reactivity patterns .

The proximity of the hydroxyl and acetyl groups creates potential for intramolecular hydrogen bonding, which can affect the compound's physical properties and reactivity. The presence of these functional groups also provides sites for further chemical modifications, making this compound valuable as a synthetic intermediate .

Physical Properties

The physical properties of 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone have been both experimentally determined and computationally predicted. These properties are crucial for understanding the compound's behavior in different environments and for planning synthetic procedures.

Table 2.1: Physical Properties

Synthesis and Research Applications

Synthetic Approaches

The synthesis of 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has been documented in chemical literature. A notable reference for its synthesis appears in Tetrahedron Letters (Volume 9, page 719, 1968) , suggesting that this compound has been known to organic chemists for over five decades. While the specific synthetic routes are not detailed in the available search results, typical approaches to similar compounds often involve electrophilic aromatic substitution reactions on the tetrahydronaphthalene core, followed by functional group modifications.

The compound's preparation likely involves careful control of reaction conditions to achieve regioselective functionalization of the aromatic ring. The hydroxyl and acetyl groups would need to be introduced at specific positions, which might require protecting group strategies or the use of directing groups to control the regioselectivity of the reactions.

Structural Analogs and Related Compounds

The search results also identify a structural analog of the target compound: 1-(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)ethanone (CAS: 102296-81-1) . This analog features the same core structure but with four additional methyl groups at positions 5 and 8 of the tetrahydronaphthalene ring system. This structural modification would likely alter the compound's physical properties, reactivity, and potentially its biological activities.

The existence of such structural analogs suggests that 1-(3-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is part of a larger family of compounds that may be of interest in medicinal chemistry or materials science research. The tetramethyl analog has a higher molecular weight (246.35 g/mol compared to 190.24 g/mol) and likely exhibits different solubility and lipophilicity characteristics .

Understanding the relationships between these structural analogs could provide valuable insights into structure-activity relationships and guide the design of new compounds with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume